

Commercial suppliers of 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

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Compound of Interest

Compound Name: 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

Cat. No.: B597283

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Technical Guide: 4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole**, a key building block in medicinal chemistry and drug discovery. This document details its chemical properties, commercial availability, synthesis, and its role in the development of novel therapeutic agents.

Chemical and Physical Properties

4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole, with the CAS number 1216152-26-9, is a substituted pyrazole derivative. The presence of the bromine atom and the cyclopropylmethyl group makes it a versatile intermediate for further chemical modifications, particularly in the synthesis of complex organic molecules.

Commercial Suppliers

A number of chemical suppliers offer **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole** for research and development purposes. The table below summarizes the specifications from various vendors.

Supplier	Catalog Number	Purity	Physical Form	Molecular Weight (g/mol)
Sigma-Aldrich	LEYH9ACF7A2E	97%	Liquid	201.07
Ambeed, Inc.	AMBH47A3D988	96%	Liquid	201.07
Key Organics	AS-40889	>95%	Not Specified	201.07
BLDpharm	BD01079318	Not Specified	Not Specified	201.06
BenchChem	B597283	Not Specified	Not Specified	201.067

Synthesis Protocol

A common method for the synthesis of **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole** involves the N-alkylation of 4-bromo-1H-pyrazole with (bromomethyl)cyclopropane.[\[1\]](#)

Experimental Protocol

Materials:

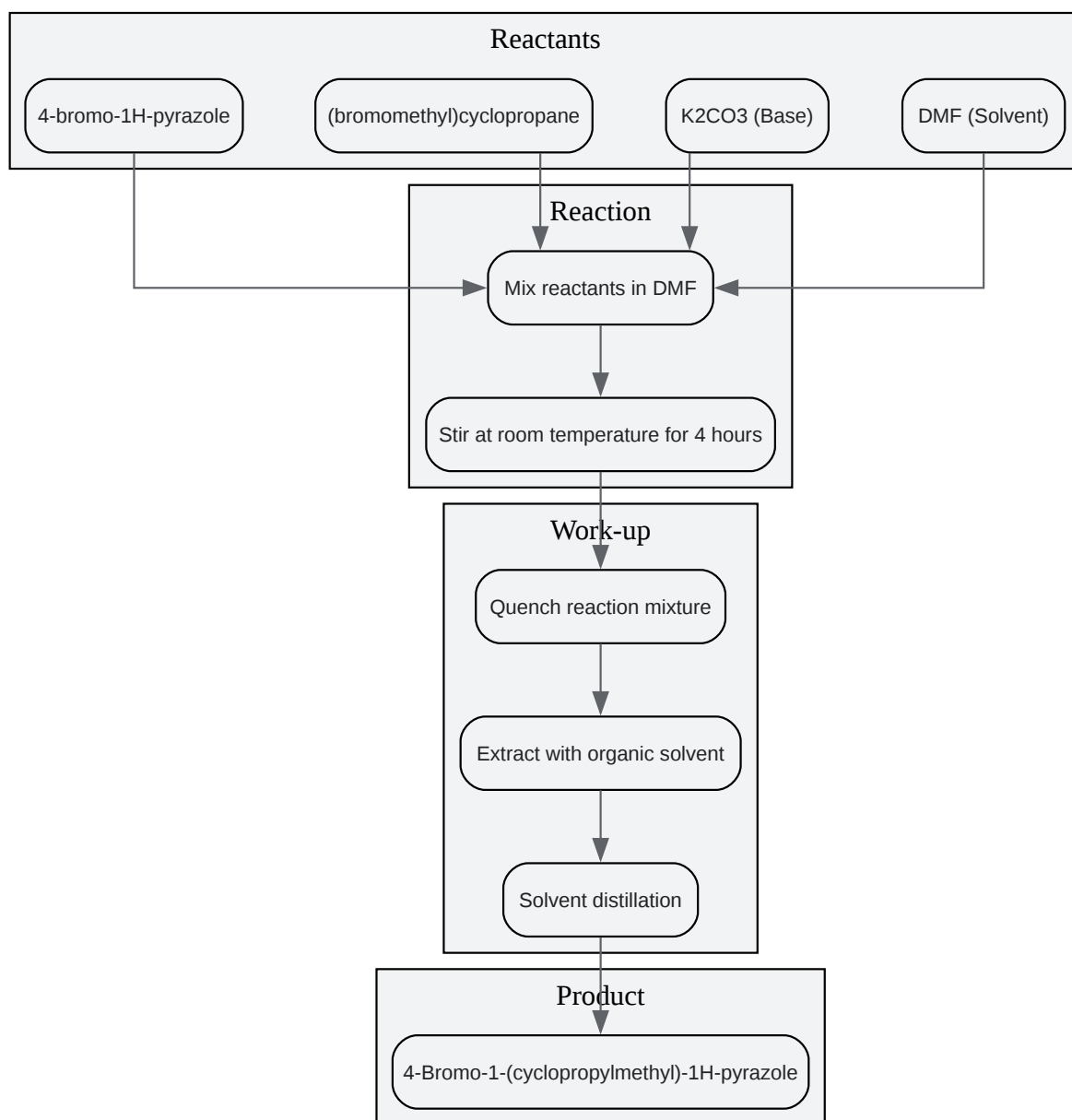
- 4-bromo-1H-pyrazole (0.1 g, 0.68 mmol)
- Potassium carbonate (K₂CO₃) (0.19 g, 1.36 mmol)
- (bromomethyl)cyclopropane (92 mg, 0.68 mmol)
- Dimethylformamide (DMF) (20 ml)

Procedure:

- To a solution of 4-bromo-1H-pyrazole in DMF, add potassium carbonate and (bromomethyl)cyclopropane.
- Stir the mixture at room temperature for 4 hours.
- Upon completion of the reaction, quench the mixture.

- Extract the product using a suitable organic solvent.
- Distill off the solvent to obtain the crude product.

Synthesis Workflow



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Caption: Workflow for the synthesis of **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole**.

Applications in Drug Discovery

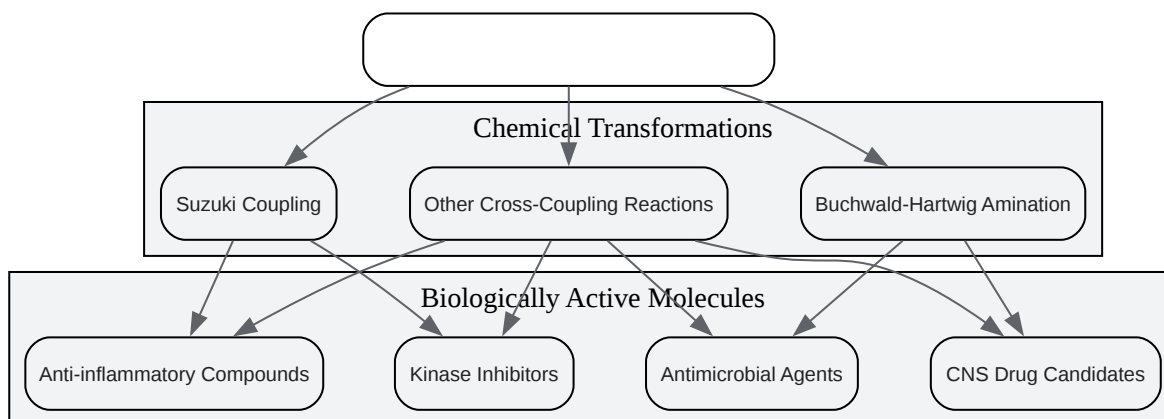
4-Bromopyrazole derivatives are recognized as important intermediates in the synthesis of a wide range of biologically active compounds.[2] The pyrazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. The bromo- and cyclopropylmethyl- functionalities on the target molecule provide handles for further chemical elaboration, making it a valuable building block for creating libraries of compounds for drug screening.

Derivatives of 4-bromopyrazoles have been investigated for a variety of therapeutic areas, including:

- **Oncology:** As precursors to kinase inhibitors and other targeted cancer therapies.[3]
- **Infectious Diseases:** For the development of novel antibacterial and antifungal agents.
- **Central Nervous System (CNS) Disorders:** As scaffolds for compounds targeting CNS pathways.
- **Anti-inflammatory Agents:** Pyrazole derivatives have shown promise as anti-inflammatory agents.

The reactivity of the bromine atom allows for various cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, enabling the introduction of diverse molecular fragments to explore structure-activity relationships (SAR).[3]

Role as a Synthetic Intermediate



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Caption: Logical relationship of **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole** as a building block.

While specific signaling pathways directly modulated by **4-Bromo-1-(cyclopropylmethyl)-1H-pyrazole** are not extensively documented, its utility lies in its role as a versatile starting material for the synthesis of compounds that can be tailored to interact with a wide array of biological targets. Researchers can leverage this intermediate to generate novel chemical entities for screening against various enzymes, receptors, and other proteins implicated in disease.

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- 2. Page loading... [wap.guidechem.com]
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